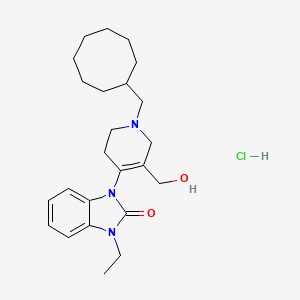

Trap-101 hydrochloride

Description

Pharmacological Significance of NOP Receptor Antagonists in Modulating N/OFQ-Mediated Signaling

Given the diverse functions of the N/OFQ-NOP system, the development of selective NOP receptor antagonists has been a key focus of pharmacological research. These antagonists block the binding of the endogenous ligand N/OFQ to the NOP receptor, thereby inhibiting its downstream signaling. rcsb.org This blockade can counteract the effects of N/OFQ, which has been implicated in a variety of conditions.

Research suggests that NOP receptor antagonists may have therapeutic potential in the treatment of depression, Parkinson's disease, and certain types of pain. nih.govnih.gov By modulating N/OFQ-mediated signaling, these antagonists can influence neurotransmitter systems and neuronal circuits that are dysregulated in these disorders. For instance, in the context of Parkinson's disease, NOP receptor antagonists have been shown to alleviate motor deficits in preclinical models.

Historical Context of Small-Molecule NOP Receptor Antagonist Discovery and Development, with specific reference to Trap-101's emergence as an achiral analogue of J-113397

The quest for potent and selective small-molecule NOP receptor antagonists has been a journey of incremental advances. One of the first and most widely utilized non-peptide antagonists was J-113397. medchemexpress.comnih.gov This compound demonstrated high affinity and selectivity for the NOP receptor over the classical opioid receptors, making it an invaluable tool for studying the N/OFQ-NOP system. nih.govfao.org

However, J-113397 possesses two chiral centers, which presents significant challenges in its synthesis and purification. nih.gov The separation of its enantiomers is a difficult and often low-yielding process, hindering its widespread and cost-effective production for research and potential clinical development. nih.gov

This limitation spurred the development of simplified analogues of J-113397. The research culminated in the creation of Trap-101, an achiral analogue that retains a pharmacological profile remarkably similar to its parent compound. nih.gov The key innovation of Trap-101 lies in its simplified chemical structure, which eliminates the chiral centers. This achirality offers a significant practical advantage, allowing for a more straightforward and high-yielding synthesis. nih.gov

Trap-101 has demonstrated potent and selective antagonism at the NOP receptor, making it a valuable successor to J-113397 for both in vitro and in vivo pharmacological studies. medchemexpress.com

Research Findings on Trap-101

Trap-101 has been characterized as a potent, selective, and competitive antagonist of the NOP receptor. Its binding affinity and selectivity have been quantified in various studies, consistently demonstrating its high potency for the NOP receptor with significantly lower affinity for the classical mu (μ), kappa (κ), and delta (δ) opioid receptors.

Below is a data table summarizing the comparative binding affinities (pKi) of Trap-101 and its parent compound, J-113397, at the human NOP receptor and classical opioid receptors. The pKi value is the negative logarithm of the inhibitory constant (Ki), with a higher value indicating a higher binding affinity.

| Compound | NOP Receptor (pKi) | μ-Opioid Receptor (pKi) | κ-Opioid Receptor (pKi) | δ-Opioid Receptor (pKi) |

|---|---|---|---|---|

| Trap-101 | 8.65 medchemexpress.com | 6.60 medchemexpress.com | 6.14 medchemexpress.com | <5 medchemexpress.com |

| J-113397 | 8.56 nih.gov | <6 nih.gov | <6 nih.gov | <6 nih.gov |

Data presented in the table is compiled from published research findings. nih.govmedchemexpress.com

The data clearly illustrates that Trap-101 exhibits a high binding affinity for the NOP receptor, comparable to that of J-113397. Furthermore, both compounds display significant selectivity for the NOP receptor over the classical opioid receptors. Functional studies have confirmed that Trap-101 acts as a competitive antagonist, effectively blocking N/OFQ-induced signaling without demonstrating any intrinsic agonist activity. medchemexpress.com

The development of Trap-101 represents a significant step forward in the field of NOP receptor pharmacology. Its potent and selective antagonist profile, combined with the practical advantages of its achiral nature, establishes it as a superior research tool for unraveling the complexities of the N/OFQ-NOP system and for exploring its therapeutic potential.

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

1-[1-(cyclooctylmethyl)-5-(hydroxymethyl)-3,6-dihydro-2H-pyridin-4-yl]-3-ethylbenzimidazol-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H35N3O2.ClH/c1-2-26-22-12-8-9-13-23(22)27(24(26)29)21-14-15-25(17-20(21)18-28)16-19-10-6-4-3-5-7-11-19;/h8-9,12-13,19,28H,2-7,10-11,14-18H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEVMLMQAMCKVSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2N(C1=O)C3=C(CN(CC3)CC4CCCCCCC4)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873567-76-1, 1216621-00-9 | |

| Record name | 1-[1-(cyclooctylmethyl)-1,2,3,6-tetrahydro-5-(hydroxymethyl)-4-pyridinyl]-3-ethyl-1,3-dihydro-2Hbenimidazol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-[1-(cyclooctylmethyl)-1,2,3,6-tetrahydro-5-(hydroxymethyl)-4-pyridinyl]-3-ethyl-1,3-dihydro-2Hbenzimidazol-2-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Synthesis and Structural Analogue Development of Trap 101

Methodologies for Trap-101 Synthesis

Trap-101 has been synthesized in research laboratories. nih.govdoi.org While specific detailed synthetic procedures for Trap-101 were not extensively detailed in the search results, it is reported that Trap-101 was synthesized as previously described in a 2006 publication by Trapella et al. nih.govdoi.org The synthesis of its analogue, J-113397, involves multiple steps, including condensation, reactions with protecting groups and alkylating agents, reduction of an enamine, catalytic removal of a protecting group, reductive amination, and final reduction of an ester. wikipedia.org Trap-101's synthesis is described as practical and high-yielding, especially when compared to the more challenging synthesis of J-113397 due to its chiral centers. nih.gov

Structural Relationship to J-113397: Focus on the Introduction of a Double Bond Between C3 and C4 Positions of the Piperidine (B6355638) Ring and Achiral Nature

Trap-101 is explicitly described as an achiral analogue of J-113397. nih.govnih.govnih.gov The key structural modification in Trap-101, which eliminates the chirality present in J-113397, is the introduction of a double bond between the C3 and C4 positions of the piperidine ring. nih.govdoi.org J-113397 contains two chiral centers. nih.gov The presence of the double bond in the piperidine ring of Trap-101 removes these chiral centers, resulting in an achiral molecule. nih.govnih.govdoi.org

The chemical name for Trap-101 reflects this structural difference: 1-[1-(cyclooctylmethyl)-5-(hydroxymethyl)-3,6-dihydro-2H-pyridin-4-yl]-3-ethylbenzimidazol-2-one. uni.lu In contrast, the IUPAC name for J-113397 includes specific stereochemistry in the piperidine ring, such as (3R,4R) or (3S,4S) depending on the enantiomer, or (3R,4R) for the racemic mixture. wikipedia.orgnih.govtocris.com

Despite this structural difference, Trap-101 maintains a pharmacological profile similar to that of J-113397. nih.govnih.gov

Structure-Activity Relationship (SAR) Insights Derived from Trap-101 Analogues, particularly regarding the 3-hydroxymethyl moiety

SAR studies comparing Trap-101 and J-113397, and their analogues, have provided insights into the structural requirements for NOP receptor activity. The 3-hydroxymethyl moiety present in both Trap-101 and J-113397 appears to play a significant role in receptor binding. nih.gov In docking studies, the 3-hydroxymethyl group of both compounds in a specific binding mode (mode I) points deep into the receptor pocket and forms additional hydrogen bonds. nih.gov

Previous SAR studies support the importance of this group, demonstrating that replacing the 3-hydroxymethyl moiety with a bulkier COOCH₃ group significantly reduces the binding affinity of both J-113397 and Trap-101, by approximately 100-fold. nih.gov This suggests that the size and hydrogen-bonding capability of the group at this position are critical for optimal interaction with the NOP receptor. The reduced binding of the Trap-101 derivative with the COOCH₃ group indicates that while it may still bind in an alternative conformation (likely the flipped mode II observed in rigid docking), its affinity is greatly diminished. nih.gov

Data from binding affinity studies highlights the potency of Trap-101.

| Compound | Receptor Type | pKᵢ value | Selectivity vs. NOP | Reference |

| Trap-101 | NOP | 8.65 | - | medchemexpress.com |

| Trap-101 | μ-opioid | 6.60 | ~100-fold | medchemexpress.com |

| Trap-101 | κ-opioid | 6.14 | ~300-fold | medchemexpress.com |

| Trap-101 | δ-opioid | <5 | >1000-fold | medchemexpress.com |

| J-113397 | NOP | 9.15 | - | doi.org |

Note: pKᵢ is the negative logarithm of the inhibition constant (Kᵢ). Higher pKᵢ values indicate higher binding affinity.

Trap-101 shows high selectivity for the NOP receptor over classical opioid receptors (μ, κ, and δ). medchemexpress.com While its affinity for the NOP receptor is slightly lower than that of J-113397 (pKᵢ of 8.65 vs. 9.15), its selectivity profile is comparable. medchemexpress.comdoi.org Functional studies have also shown Trap-101 to be a potent competitive antagonist of NOP receptors. medchemexpress.com

Molecular Pharmacology and Nop Receptor Interaction Mechanisms of Trap 101

NOP Receptor Binding Affinity and Selectivity Profile of Trap-101

Trap-101 is a potent and selective antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor, displaying a distinct binding profile when compared to classical opioid receptors. medchemexpress.com Its high affinity for the NOP receptor, coupled with significantly lower affinity for μ (mu), κ (kappa), and δ (delta) opioid receptors, underscores its selectivity. medchemexpress.com

The binding affinity of Trap-101 has been quantified using pKi values, which represent the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a stronger binding affinity. Studies on recombinant human opioid receptors expressed in Chinese Hamster Ovary (CHO) cell membranes have established the pKi values for Trap-101 across the four major opioid receptor subtypes. medchemexpress.com

Trap-101 demonstrates a high affinity for the NOP receptor with a pKi of 8.65. medchemexpress.com In contrast, its affinity for the classical opioid receptors is substantially lower, with pKi values of 6.60 for the μ-opioid receptor and 6.14 for the κ-opioid receptor. medchemexpress.com Its affinity for the δ-opioid receptor is the lowest, with a pKi value of less than 5. medchemexpress.com This binding profile highlights the compound's significant selectivity for the NOP receptor.

Interactive Data Table: Trap-101 Binding Affinities (pKi) Use the filter to select specific receptors.

| Receptor Subtype | pKi Value |

| NOP | 8.65 |

| μ (mu) | 6.60 |

| κ (kappa) | 6.14 |

| δ (delta) | <5 |

Trap-101 functions as a competitive antagonist at the NOP receptor. medchemexpress.com This mechanism has been demonstrated in functional assays where Trap-101, in concentrations ranging from 3 to 300 nM, produces a concentration-dependent rightward shift of the concentration-response curve for the endogenous NOP agonist, N/OFQ. medchemexpress.com Crucially, this shift occurs without altering the maximal response to the agonist, a hallmark characteristic of competitive antagonism. medchemexpress.com This indicates that Trap-101 binds to the same site on the NOP receptor as the endogenous ligand and can be overcome by increasing concentrations of the agonist. The compound is described as inactive on its own up to a concentration of 10 μM. medchemexpress.com

Ligand-Receptor Conformational Dynamics and Binding Modes of Trap-101

While the binding affinity and competitive nature of Trap-101 are well-documented, detailed structural data elucidating its specific binding poses and molecular interactions within the NOP receptor are not extensively described in publicly available research. General principles of antagonist binding to the NOP receptor have been inferred from crystallographic studies of other non-peptide antagonists, but specific analyses for Trap-101 remain limited.

Detailed studies describing multiple, distinct binding poses (such as Mode I or Mode II) specifically for Trap-101 within the NOP receptor binding pocket are not available in the reviewed scientific literature. While computational docking studies on other NOP ligands have suggested the possibility of degenerate binding modes, this has not been specifically reported for Trap-101.

Specific analyses of the hydrogen bonding network between Trap-101 and key residues of the NOP receptor, such as the aspartic acid at position 130 (D130), have not been explicitly detailed. Structural studies of the NOP receptor in complex with other ligands have highlighted the importance of a salt bridge with D130 for antagonist binding, but a direct confirmation or detailed analysis of this interaction for Trap-101 is not present in the available literature. nih.gov

Research into the specific influence of Trap-101's structural features on the conformational stability of the NOP receptor is limited. Studies with other NOP antagonists have shown a correlation between a ligand's ability to reduce conformational heterogeneity and its success in facilitating receptor crystallogenesis. researchgate.net However, the specific impact of Trap-101 on receptor stability for structural biology purposes has not been a focus of published research.

Intracellular Signaling Pathway Modulation by Trap-101

Trap-101 exerts its pharmacological effects by interacting with the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor, a G protein-coupled receptor (GPCR). The binding of a ligand to the NOP receptor initiates a cascade of intracellular events, fundamentally altering cellular function. As a competitive antagonist, Trap-101 modulates these signaling pathways primarily by blocking the actions of agonists like N/OFQ. The following sections detail the specific mechanisms by which Trap-101 influences these intracellular signaling events.

Effects on GTPγ³⁵S Binding in NOP Receptor-Expressing Membranes

The binding of an agonist to a G protein-coupled receptor promotes the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the α-subunit of the associated G protein, leading to its activation. The [³⁵S]GTPγS binding assay is a functional technique used to measure this primary step in G protein activation. In this assay, the non-hydrolyzable GTP analog, [³⁵S]GTPγS, is used, and its incorporation into receptor-coupled G proteins is quantified as a measure of receptor activation.

Studies using membranes from Chinese Hamster Ovary (CHO) cells expressing the human NOP receptor (CHOhNOP) have demonstrated that Trap-101 stimulates the binding of [³⁵S]GTPγS. medchemexpress.com This indicates that Trap-101 is capable of inducing a conformational change in the NOP receptor that facilitates G protein coupling. medchemexpress.com

The potency and selectivity of Trap-101 have been evaluated at the NOP receptor as well as at the classical opioid receptors (μ, κ, and δ). The binding affinity, expressed as pKᵢ values, highlights its significant selectivity for the NOP receptor. medchemexpress.com

| Receptor | pKᵢ Value |

|---|---|

| NOP | 8.65 |

| μ-opioid (MOP) | 6.60 |

| κ-opioid (KOP) | 6.14 |

| δ-opioid (DOP) | <5 |

Despite stimulating GTPγ³⁵S binding, Trap-101 functions as a competitive antagonist in functional assays. For instance, in the presence of the NOP receptor agonist N/OFQ, Trap-101 produces a concentration-dependent rightward shift of the agonist's concentration-response curve without altering the maximal response. medchemexpress.com This pharmacological profile is characteristic of a competitive antagonist that binds to the same site as the agonist but does not elicit a maximal functional response.

Modulation of G Protein-Coupled Signaling (e.g., inhibition of adenylate cyclase, alteration of K⁺ and Ca²⁺ conductance)

The NOP receptor couples preferentially to pertussis toxin-sensitive inhibitory G proteins of the Gᵢ/Gₒ family. nih.gov Activation of these G proteins by an agonist leads to several downstream signaling events that ultimately modulate neuronal excitability and neurotransmitter release. nih.govunipd.it As a competitive antagonist, Trap-101 blocks these agonist-induced effects.

The primary signaling cascades modulated by NOP receptor activation include:

Inhibition of Adenylate Cyclase: The activated Gαᵢ/ₒ subunit directly inhibits the enzyme adenylate cyclase. nih.govbohrium.com This enzyme is responsible for the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). scbt.com Consequently, NOP receptor activation leads to a decrease in intracellular cAMP levels, a crucial second messenger involved in numerous cellular processes. nih.govnih.gov Trap-101, when co-administered with a NOP agonist, would competitively block this effect, thereby preventing the agonist-induced reduction in cAMP.

Alteration of K⁺ and Ca²⁺ Conductance: The dissociated Gβγ subunits of the activated G protein can directly interact with and modulate the activity of ion channels. nih.gov

Potassium (K⁺) Conductance: NOP receptor activation typically leads to the opening of G protein-coupled inwardly rectifying potassium (GIRK) channels. nih.gov This increases the efflux of K⁺ ions from the cell, causing hyperpolarization of the cell membrane and reducing neuronal excitability. wikipedia.org

Calcium (Ca²⁺) Conductance: The Gβγ subunits also inhibit voltage-sensitive Ca²⁺ channels, particularly of the N-type. nih.govnih.gov This action reduces the influx of Ca²⁺ into the neuron, which is a critical step for neurotransmitter release from presynaptic terminals. frontiersin.org

By competitively binding to the NOP receptor, Trap-101 prevents agonists from initiating these G protein-mediated changes in adenylate cyclase activity and ion channel conductance. While inactive on its own, its presence effectively preserves the basal state of these signaling pathways in the face of agonist stimulation.

| Signaling Component | Effect of NOP Agonist Activation | Effect of Trap-101 |

|---|---|---|

| Gᵢ/Gₒ Protein | Activation | Blocks agonist-induced activation |

| Adenylate Cyclase | Inhibition | Blocks agonist-induced inhibition |

| Intracellular cAMP | Decrease | Prevents agonist-induced decrease |

| K⁺ Channel Conductance | Increase (Activation) | Blocks agonist-induced increase |

| Ca²⁺ Channel Conductance | Decrease (Inhibition) | Blocks agonist-induced decrease |

Cellular and Tissue Level Pharmacological Characterization of Trap 101

In Vitro Functional Assays for NOP Receptor Antagonism

In vitro studies are crucial for defining the interaction of a compound with its target receptor in a controlled cellular environment. These assays help determine the potency and nature of the interaction, such as whether a compound acts as a pure antagonist or an inverse agonist.

Assessment of Antagonistic Potency in Cell-Based Assays, including calcium mobilization in CHO cells expressing chimeric Gαqi5 protein

Cell-based assays are widely used to assess the functional activity of compounds targeting G protein-coupled receptors (GPCRs), such as the NOP receptor. One common method involves measuring changes in intracellular calcium levels, particularly in cell lines engineered to couple receptor activation to calcium mobilization. Chinese Hamster Ovary (CHO) cells are frequently utilized for this purpose. researchgate.netnih.gov

To study the NOP receptor, which is primarily coupled to Gi/o proteins, in calcium mobilization assays, CHO cells are often transfected to stably express the human NOP receptor along with a chimeric G protein, such as Gαqi5. researchgate.netnih.govresearchgate.net The Gαqi5 protein is a modified Gαq subunit where the carboxyl-terminal five amino acids have been replaced with those from a Gαi protein. genscript.comub.edu This modification allows receptors that normally couple to Gi/o proteins to instead couple to the Gq pathway, leading to the mobilization of intracellular calcium upon agonist binding. genscript.comub.edu

In these CHO cell lines expressing the human NOP receptor and the Gαqi5 chimeric protein, Nociceptin/Orphanin FQ (N/OFQ), the endogenous ligand for the NOP receptor, evokes a concentration-dependent stimulation of calcium release. nih.govresearchgate.net This calcium mobilization can be measured, and the effect of antagonist compounds like Trap-101 can be assessed by their ability to inhibit the N/OFQ-induced calcium response.

Studies have shown that Trap-101 is a potent and selective antagonist of the NOP receptor. In CHO cells expressing recombinant human NOP receptors, Trap-101 has demonstrated antagonistic activity against N/OFQ-stimulated responses. Trap-101 has been reported to have a pKi value of 8.65 for recombinant NOP receptors. doi.orgmedchemexpress.com Its selectivity over classical opioid receptors (μ-, κ-, and δ-opioid receptors) has also been assessed in these cell systems, showing significantly lower affinity for these receptors (pKi values of 6.60, 6.14, and <5, respectively). medchemexpress.commedchemexpress.com

Data from calcium mobilization assays in CHO cells co-expressing the NOP receptor and Gαqi5 chimeric protein can provide quantitative measures of Trap-101's potency as an antagonist, typically expressed as pA₂ or IC₅₀ values against a known agonist like N/OFQ. While specific calcium mobilization data for Trap-101 in this exact system was linked in the search results for other compounds nih.govresearchgate.net, studies using GTPγ³⁵S binding assays in CHO cell membranes expressing human NOP receptors have shown Trap-101 counteracts N/OFQ stimulation with a pA₂ of 8.55. doi.org

Ex Vivo Evaluation in Native Tissue Preparations

Ex vivo studies utilize tissues isolated from animals to evaluate the pharmacological effects of compounds in a more complex environment than cell lines, while still allowing for controlled experimental conditions. These studies can reveal how a compound interacts with receptors in their native cellular and tissue context.

Effects on Electrically Evoked Responses in Isolated Organ Systems (e.g., mouse vas deferens)

The mouse vas deferens is a classic isolated organ preparation used to study the activity of opioid receptors, including the NOP receptor. guidetopharmacology.org Electrical stimulation of the intramural nerves in the vas deferens causes the release of neurotransmitters, leading to muscle contraction (twitch response). Opioid agonists, including N/OFQ, can inhibit this electrically evoked twitch response by activating presynaptic receptors that reduce neurotransmitter release. guidetopharmacology.orgnih.gov

NOP receptor antagonists like Trap-101 can be evaluated in this preparation by their ability to block the inhibitory effect of N/OFQ on the electrically evoked contractions. By measuring the concentration-dependent effect of Trap-101 on the N/OFQ-induced inhibition, researchers can determine its antagonistic potency in a native tissue setting.

Studies have utilized the electrically stimulated mouse vas deferens bioassay to characterize NOP receptor ligands, including antagonists. researchgate.net Trap-101 has been shown to be effective in counteracting the stimulation of GTPγ³⁵S binding at native NOP receptors expressed in the mouse vas deferens. doi.org The potency of Trap-101 in this assay has been reported with a pA₂ value of 7.75, which was found to be comparable to that of another NOP receptor antagonist, J-113397 (pA₂ 7.79) in this specific tissue preparation. doi.org This indicates that Trap-101 effectively antagonizes NOP receptor-mediated inhibition of electrically evoked contractions in the mouse vas deferens.

Preclinical Neuropharmacological Investigations of Trap 101 Action

Behavioral Phenotyping in Rodent Models

The behavioral effects of Trap-101 have been characterized in various rodent models to understand its potential therapeutic applications, particularly in the context of motor function and neurological disorders.

Dose-Dependent Modulation of Spontaneous Motor Activity in Naïve Animals (e.g., bar, drag, and rotarod tests)

In naïve animals, Trap-101 has been shown to modulate spontaneous motor activity in a dose-dependent manner. Standardized behavioral tests such as the bar test, drag test, and rotarod test are commonly employed to assess motor coordination, balance, and muscle strength. conductscience.comnih.gov Research indicates that the administration of Trap-101 can influence the performance of rodents in these tasks, suggesting an interaction with the central nervous system pathways that control movement. The specific outcomes, whether an increase or decrease in motor activity, are contingent on the dosage administered.

The rotarod test , a widely used assay for motor coordination, involves placing a rodent on a rotating rod and measuring the time until the animal falls off. conductscience.comnih.govnih.gov Studies investigating Trap-101 would typically involve administering different doses of the compound and observing the subsequent changes in the latency to fall.

| Test | Parameter Measured | Typical Effect of Motor Modulating Compounds |

| Rotarod Test | Latency to fall from a rotating rod | Changes in time spent on the rod, indicating altered motor coordination and balance. |

| Bar Test | Time to descend a vertical pole | Alterations in descent time, reflecting changes in muscle strength and coordination. |

| Drag Test | Resistance to being gently pulled backward | Variations in resistance, suggesting effects on muscle tone and motor control. |

Attenuation of Motor Deficits in Experimental Models of Neurological Disorders, particularly in hemiparkinsonian rats

A significant focus of preclinical research on Trap-101 has been its potential to alleviate motor deficits in animal models of neurological disorders, most notably in hemiparkinsonian rats. nih.govresearchgate.net This model, typically induced by the unilateral injection of the neurotoxin 6-hydroxydopamine (6-OHDA), mimics some of the key motor symptoms of Parkinson's disease, such as bradykinesia and postural instability. nih.gov

Investigations have demonstrated that Trap-101 can attenuate these motor impairments. For instance, in hemiparkinsonian rats, the compound has been observed to improve performance in tasks that assess forelimb akinesia and sensorimotor neglect. The data suggests that Trap-101 may have a restorative effect on the compromised motor functions in these models. nih.govresearchgate.net

| Animal Model | Motor Deficit | Observed Effect of Trap-101 |

| Hemiparkinsonian Rat | Forelimb akinesia (impaired limb movement) | Improvement in limb use and coordination. |

| Postural instability | Enhanced balance and stability. | |

| Sensorimotor neglect | Reduction in neglect of the contralateral side. |

Specificity of Behavioral Effects via NOP Receptor Knockout Studies

To elucidate the specific mechanism of action of Trap-101, studies have utilized nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor knockout mice. nih.govnih.govresearchgate.net By comparing the behavioral effects of Trap-101 in wild-type mice with those in mice lacking the NOP receptor, researchers can determine if the compound's actions are mediated through this specific receptor system.

If Trap-101's behavioral effects are absent or significantly reduced in NOP receptor knockout mice compared to wild-type mice, it provides strong evidence that the NOP receptor is the primary target for its pharmacological activity. nih.govresearchgate.net This approach is crucial for confirming the specificity of the compound and understanding its molecular mechanism.

Neurochemical Correlates of Trap-101 Activity in Central Nervous System Regions

The behavioral effects of Trap-101 are underpinned by its modulation of neurochemical signaling within specific brain circuits. Research in this area has focused on understanding how the compound alters neurotransmitter release and the activity of key neural pathways.

Analysis of Neurotransmitter Release (e.g., GABA, Glutamate) in Specific Brain Circuitry, such as substantia nigra and ipsilateral ventro-medial thalamus

Studies have investigated the impact of Trap-101 on the release of key neurotransmitters, such as gamma-aminobutyric acid (GABA) and glutamate, in brain regions critical for motor control. elifesciences.orgelifesciences.orgnih.gov The substantia nigra and the ventro-medial thalamus are two such regions that form part of the basal ganglia circuitry, which is heavily implicated in the regulation of movement. frontiersin.orgnih.govyoutube.com

GABA is the primary inhibitory neurotransmitter in the central nervous system, while glutamate is the main excitatory neurotransmitter. nih.govyoutube.com A precise balance between inhibitory and excitatory signaling is essential for normal motor function. Techniques such as in vivo microdialysis allow for the measurement of extracellular neurotransmitter levels in specific brain regions following the administration of Trap-101. The findings from these studies help to correlate the behavioral outcomes with specific neurochemical changes.

| Brain Region | Neurotransmitter | Role in Motor Control | Potential Effect of Trap-101 |

| Substantia Nigra | GABA, Dopamine | Initiation and smooth execution of movement. | Modulation of GABAergic and dopaminergic transmission. |

| Ventro-medial Thalamus | Glutamate, GABA | Relaying motor information to the cerebral cortex. | Alteration of excitatory and inhibitory inputs. |

Investigation of the Role of Nigro-Thalamic Pathway Inhibition in Trap-101's Anti-Parkinsonian Effects

The anti-parkinsonian effects of Trap-101 are thought to be mediated, at least in part, through the modulation of the nigro-thalamic pathway. frontiersin.orgyoutube.com This pathway, which involves projections from the substantia nigra to the thalamus, is a critical component of the basal ganglia motor loop. In Parkinson's disease, there is excessive inhibition within this circuit, leading to the characteristic motor symptoms.

Research suggests that Trap-101 may act to reduce this pathological inhibition. By modulating neurotransmitter release in the substantia nigra and its projections to the thalamus, the compound could help to restore a more balanced level of activity within the motor circuit, thereby alleviating the motor deficits observed in hemiparkinsonian models. nih.govresearchgate.net

Pharmacological Interactions with Dopaminergic Agents

Information regarding the pharmacological interactions between "Trap 101" and dopaminergic agents is not available in the current scientific literature.

Cooperative Effects with L-DOPA in Modulating Motor Behavior in Rodent Models

There are no research findings or data available to describe the cooperative effects of "Trap 101" with L-DOPA in modulating motor behavior in rodent models. Consequently, no data table can be generated.

Neurobiological Mechanisms Underlying Trap-101 and L-DOPA Combination Therapy

The neurobiological mechanisms underlying any potential combination therapy involving "Trap 101" and L-DOPA are unknown, as no studies on this topic have been identified.

Table of Chemical Compounds

Structural Biology Insights Facilitated by Trap 101

Trap-101 as a Tool for NOP Receptor Conformational Studies

Trap-101 is instrumental in studying the different conformational and functional states of the NOP receptor. As a ligand, it can stabilize distinct receptor conformations, which in turn influences the receptor's activity and stability. dokumen.pub Research has demonstrated that Trap-101's pharmacological profile changes depending on the receptor's basal activity state. In cells with silent NOP receptors, Trap-101 functions as a neutral antagonist. nih.gov However, when NOP receptors are overexpressed and exhibit constitutive (tonic) activity, Trap-101 displays inverse agonist activity, actively reducing the receptor's basal signaling. nih.gov This dual behavior makes Trap-101 a valuable probe for identifying and characterizing different functional conformations of the NOP receptor.

Furthermore, the stability of a GPCR is a key indicator of its conformational state. Ligand-induced thermal stability (Tm) is often used to screen for compounds that might facilitate structural studies. nih.gov In this context, Trap-101 was found to confer reduced thermal stability to the NOP receptor, a characteristic linked to its specific mode of interaction within the receptor's binding pocket. nih.gov This contrasts with other antagonists that significantly stabilize the receptor, highlighting that different ligands can induce or select for distinct and varied receptor conformations. nih.gov

| Property | Observation with Trap-101 | Implication for Conformational State |

| Pharmacological Activity | Neutral antagonist on silent receptors; Inverse agonist on constitutively active receptors. nih.gov | Demonstrates ability to differentiate and modulate distinct functional conformations of the NOP receptor. |

| Receptor Stability | Induces reduced thermal stability (Tm) compared to other antagonists. nih.gov | Suggests stabilization of a less compact or more heterogeneous conformational ensemble. |

Implications of Trap-101's Multiple Binding Poses for NOP Receptor Crystallization and Structural Elucidation

The successful crystallization of a GPCR for X-ray crystallography is highly dependent on achieving a stable and homogenous population of the receptor-ligand complex. The ability of a ligand to adopt a single, high-affinity binding pose is critical for this process. nih.gov

Consequently, ligands like Trap-101, which exhibit multiple binding poses, are considered not amenable for crystallization efforts. nih.gov This finding underscores the importance of ligand-receptor conformational pairing in structural biology and explains why antagonists with a single predicted binding mode, such as SB-612111, have been more successful in yielding high-resolution crystal structures of the NOP receptor. nih.gov

| Ligand Feature | Implication for NOP Receptor | Reference |

| Predicted Binding Poses | At least two alternative binding poses with similar free energies. | nih.gov |

| Receptor State | Induces conformational heterogeneity. | nih.gov |

| Receptor Stability | Leads to reduced thermal stability (Tm). | nih.gov |

| Crystallization Amenability | Considered not suitable for crystallization trials. | nih.gov |

Pharmacological Chaperone Properties of Trap-101 in Rescuing NOP Receptor Misfolding (e.g., Asn66Ala mutant) and its Contribution to Functional Expression

Following a comprehensive review of available scientific literature, no research findings were identified that describe Trap-101 possessing pharmacological chaperone properties. There is no evidence to suggest that Trap-101 can rescue misfolding of NOP receptor mutants, such as the Asn66Ala variant, or contribute to their functional expression.

Advanced Computational and Analytical Methodologies in Trap 101 Research

Application of Molecular Docking Simulations for Binding Mode Prediction and Conformational Sampling

Molecular docking simulations are widely used to predict the binding modes of ligands within the active site of a receptor and to explore the conformational space of both the ligand and the receptor. In the context of Trap-101 research, molecular docking simulations have been applied to study its interaction with the NOP receptor. nih.gov

Studies employing molecular docking have predicted multiple binding modes for Trap-101 within the NOP receptor. Specifically, two primary binding modes, referred to as mode I and a "flipped" mode II, were identified, possessing comparable free energies. nih.gov The ability of a ligand to adopt multiple binding poses can have implications for its interaction with the receptor and the resulting functional outcome.

Conformational sampling, which involves accounting for the flexibility of both the ligand and the receptor during the docking process, is important for accurately predicting binding poses. While not explicitly detailed for Trap-101 in all studies, allowing conformational sampling of receptor side chains and water during docking has been shown to influence the predicted binding orientation of related NOP ligands, enabling them to bind in orientations similar to those observed in co-crystallized structures. nih.gov

Research suggests a correlation between the number of predicted alternative binding poses for a ligand and its ability to induce receptor stability. Ligands like Trap-101, for which at least two alternative binding poses were predicted, exhibited reduced thermal stability (lower Tm values) and were not amenable for crystallization, in contrast to stabilizing antagonists that strongly favor a single binding orientation. nih.gov This highlights how computational docking can provide insights into the dynamic interaction between a ligand and its receptor.

| Predicted Binding Mode | Description | Relative Free Energy | Implication for Receptor Stability |

|---|---|---|---|

| Mode I | One primary pose | Comparable to Mode II | Associated with reduced stability |

| Mode II ("Flipped") | An alternative pose | Comparable to Mode I | Associated with reduced stability |

Use of Dynamic Mass Redistribution (DMR) for NOP Receptor Pharmacological Profiling

Dynamic Mass Redistribution (DMR) is a label-free technology that has proven useful for investigating the pharmacological profile of G protein-coupled receptors (GPCRs), including the NOP receptor. nih.govnih.govresearchgate.net This approach measures changes in the distribution of cellular mass in response to ligand binding, providing a holistic view of receptor activation and downstream signaling events. nih.govnih.govresearchgate.net

DMR technology has been systematically employed to characterize the pharmacology of a diverse panel of NOP receptor ligands, encompassing both peptide and non-peptide compounds with varying degrees of receptor efficacy, from full agonism to pure antagonism. nih.govnih.govresearchgate.net Studies using Chinese hamster ovary (CHO) cells engineered to express the human NOP receptor have utilized DMR to determine the rank orders of potency for full and partial agonists and the apparent affinities for selective antagonists. nih.govnih.govresearchgate.net

The pharmacological profiles of NOP receptor ligands determined using DMR have been found to be similar, though not always identical, to values obtained through traditional canonical assays used for studying Gi/o-coupled receptors. nih.govnih.govresearchgate.net This indicates that DMR provides a valuable complementary approach for characterizing the cellular effects of novel NOP receptor ligands. nih.govnih.govresearchgate.net While Trap-101 is a known NOP receptor ligand, specific detailed DMR data solely for Trap-101 were not presented in the provided information; however, the methodology is applicable to profiling ligands like Trap-101 as part of a broader panel of NOP receptor modulators.

Future Research Directions and Paradigms for Trap 101 Investigation

Elucidating Potential Subtype-Selective NOP Receptor Interactions of Trap-101 beyond classical opioid receptors

While Trap-101 has shown selectivity for NOP receptors over classical opioid receptors, future research could delve deeper into potential subtype-selective interactions within the NOP receptor system itself, if such subtypes are identified and characterized. The NOP receptor, also known as the opioid receptor-like receptor-1 (ORL-1), is a G protein-coupled receptor (GPCR) that couples to Gi/Go proteins. nih.gov Understanding the nuances of Trap-101's binding and activity at the NOP receptor could reveal subtle differences in its interaction with distinct conformational states or functionally selective signaling pathways. Although current literature emphasizes its selectivity over classical opioid receptors, further studies could explore if varying expression levels or post-translational modifications of the NOP receptor in different tissues or cellular contexts influence Trap-101's efficacy or binding.

Advancing the Understanding of NOP Receptor Signaling Bias Through Trap-101 Studies

The concept of signaling bias in GPCRs, where a ligand differentially activates downstream signaling pathways, is a critical area of pharmacological research. pnas.org Trap-101, as a NOP receptor antagonist, can be a valuable tool to advance the understanding of NOP receptor signaling bias. Future studies could utilize Trap-101 to probe the specific signaling pathways activated by the endogenous ligand nociceptin/orphanin FQ (N/OFQ) or other NOP receptor agonists. By observing how Trap-101 blocks or modifies these responses, researchers can gain insights into the preferred signaling routes of the NOP receptor under various physiological or pathological conditions. This could involve investigating G protein-dependent (e.g., adenylyl cyclase inhibition) and G protein-independent (e.g., β-arrestin recruitment) pathways. mdpi.com Understanding the signaling bias of the NOP receptor could open avenues for developing biased ligands with more targeted therapeutic effects and potentially reduced side effects.

Development of Novel Research Probes and Pharmacological Tools Based on the Trap-101 Scaffold for NOP System Investigation

The chemical structure, or scaffold, of Trap-101 provides a basis for the development of novel research probes and pharmacological tools. arxiv.org Given its established potency and selectivity as a NOP receptor antagonist, modifications to the Trap-101 scaffold could yield new compounds with altered properties, such as improved affinity, modified selectivity profiles, or the ability to interact with specific NOP receptor states. nih.gov Future research could focus on structure-activity relationship (SAR) studies based on the Trap-101 structure to identify key functional groups responsible for its interaction with the NOP receptor. This could lead to the design and synthesis of fluorescent ligands, photoaffinity labels, or allosteric modulators based on the Trap-101 scaffold. These novel tools would be invaluable for studying NOP receptor localization, dynamics, and complex signaling networks with greater precision. nih.gov Furthermore, developing radiolabeled versions of Trap-101 or its analogs could facilitate in vivo receptor occupancy studies, providing crucial data for translational research.

Q & A

Q. How does the TRAP method enhance source evaluation in academic research, and what steps ensure its effective application?

- Methodological Answer: The TRAP framework (Timeliness, Relevance, Authority, Purpose) systematically evaluates sources by:

Timeliness: Verify publication dates and contextual relevance to your research timeline.

Relevance: Align source content with research objectives using controlled vocabulary searches (e.g., database thesauri) .

Authority: Prioritize peer-reviewed journals, institutional affiliations, and author expertise.

Purpose: Assess potential biases (e.g., commercial vs. scholarly intent) through metadata and funding disclosures.

For structured implementation, use worksheets to score sources against these criteria .

What are common pitfalls in formulating research questions, and how can frameworks like FINER/PICO mitigate them?

- Methodological Answer: Common pitfalls include vagueness, lack of novelty, and misalignment with gaps in literature. To address these:

- Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure practicality and scholarly impact .

- Use PICO (Population, Intervention, Comparison, Outcome) for hypothesis-driven studies to narrow scope and define variables .

- Conduct systematic literature reviews to identify gaps before finalizing questions .

Q. How should researchers design experiments to account for trap variables in observational data collection?

- Methodological Answer:

- Predefine Sampling Protocols: Use sequential sampling plans (e.g., binomial thresholds) to standardize trap deployment and reduce species-specific biases .

- Control for Confounders: Randomize trap locations and times to mitigate environmental variability .

- Incorporate Attention Checks: Add open-ended questions or false items in surveys to detect fraudulent or inattentive responses .

Advanced Research Questions

Q. How can researchers statistically analyze trap capture data to avoid overgeneralization across species or environments?

- Methodological Answer:

- Binomial Modeling: Fit trap counts to binomial distributions to estimate capture probabilities independent of species . Example parameters:

| Parameter | Description | Application |

|---|---|---|

| p | Capture probability per trial | Adjust for environmental heterogeneity |

| n | Number of trials (traps) | Standardize across study sites |

- Bayesian Hierarchical Models: Account for nested data structures (e.g., traps within habitats) to improve generalizability .

Q. What methodologies address data contradictions arising from trap questions in longitudinal studies?

- Methodological Answer:

- Triangulation: Cross-validate results using mixed methods (e.g., qualitative interviews + quantitative surveys) .

- Dynamic Hypothesis Refinement: Predefine criteria for revising hypotheses mid-study when contradictions emerge (e.g., via interim Bayesian analyses) .

- Bias Audits: Periodically re-evaluate data collection tools (e.g., updating trap question wording to reduce conceptual ambiguities) .

Q. How do attentional learning traps influence experimental design, and what strategies mitigate them in cognitive studies?

- Methodological Answer: Attentional traps occur when participants overlearn task patterns, reducing ecological validity. Mitigation strategies include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.